molecular formula C17H16N4O5 B2685598 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1903407-64-6

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2685598
CAS No.: 1903407-64-6
M. Wt: 356.338
InChI Key: VTJNDJMTYMLKHV-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines oxazolidinone and pyridazine moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the oxazolidinone derivative reacts with a phenylethyl halide.

    Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization of a hydrazine derivative with a diketone or a similar compound.

    Final Coupling: The final step involves coupling the oxazolidinone-phenylethyl intermediate with the pyridazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo groups in the oxazolidinone and pyridazine rings, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethyl and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted oxazolidinone or pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the oxazolidinone and pyridazine rings, which are known for their bioactivity.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring may inhibit protein synthesis by binding to the bacterial ribosome, while the pyridazine ring could interact with various cellular pathways, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Known for their antibacterial properties, such as linezolid.

    Pyridazines: Known for their diverse biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

The combination of oxazolidinone and pyridazine rings in a single molecule is unique and may confer a broader spectrum of biological activities compared to compounds containing only one of these rings. This dual functionality could make it a more versatile compound in scientific research and potential therapeutic applications.

Conclusion

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject for further study and application.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNDJMTYMLKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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